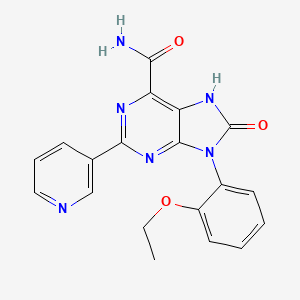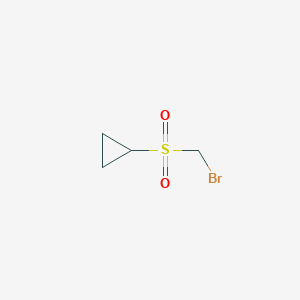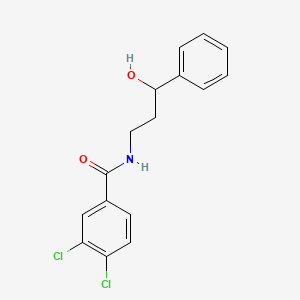![molecular formula C13H20N2O3 B2762008 3-[1-(furan-3-yl)propan-2-yl]-1-(oxan-4-yl)urea CAS No. 2034565-24-5](/img/structure/B2762008.png)
3-[1-(furan-3-yl)propan-2-yl]-1-(oxan-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(furan-3-yl)propan-2-yl]-1-(oxan-4-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(furan-3-yl)propan-2-yl]-1-(oxan-4-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan-3-yl intermediate: This step involves the preparation of a furan-3-yl derivative through a series of reactions such as halogenation and substitution.
Coupling with propan-2-yl group: The furan-3-yl intermediate is then coupled with a propan-2-yl group using reagents like Grignard reagents or organolithium compounds.
Introduction of the tetrahydro-2H-pyran-4-yl group: This step involves the formation of the tetrahydropyran ring through cyclization reactions.
Urea formation: Finally, the urea moiety is introduced through the reaction of the intermediate with isocyanates or carbamates under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
3-[1-(furan-3-yl)propan-2-yl]-1-(oxan-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The urea moiety can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Alcohols or amines.
Substitution: Various urea derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-[1-(furan-3-yl)propan-2-yl]-1-(oxan-4-yl)urea has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development, particularly for targeting specific enzymes or receptors.
Material Science: Utilized in the synthesis of novel polymers and materials with unique properties.
Biological Studies: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 3-[1-(furan-3-yl)propan-2-yl]-1-(oxan-4-yl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The furan and tetrahydropyran rings may contribute to its binding affinity and specificity, while the urea moiety may participate in hydrogen bonding interactions.
Comparación Con Compuestos Similares
Similar Compounds
1-(furan-3-yl)propan-2-ylurea: Lacks the tetrahydropyran ring, which may affect its biological activity and chemical properties.
1-(tetrahydro-2H-pyran-4-yl)urea: Lacks the furan ring, which may influence its binding affinity and specificity.
1-(1-(furan-3-yl)propan-2-yl)-3-(pyrrolidin-1-yl)urea: Contains a pyrrolidine ring instead of a tetrahydropyran ring, which may alter its chemical reactivity and biological activity.
Uniqueness
3-[1-(furan-3-yl)propan-2-yl]-1-(oxan-4-yl)urea is unique due to the presence of both furan and tetrahydropyran rings, which may confer distinct chemical and biological properties
Propiedades
IUPAC Name |
1-[1-(furan-3-yl)propan-2-yl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-10(8-11-2-5-18-9-11)14-13(16)15-12-3-6-17-7-4-12/h2,5,9-10,12H,3-4,6-8H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMKFVJCOIQGNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)NC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2761929.png)

![5-Chloro-2-methylpyrido[3,4-b]pyrazine](/img/structure/B2761931.png)
![N-(3-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2761932.png)

![3-{2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-yl}-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2761937.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2761938.png)
![4-chloro-N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2761940.png)




